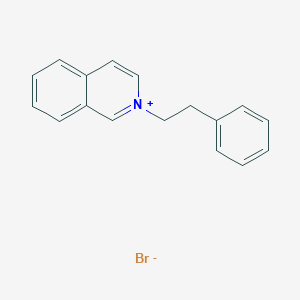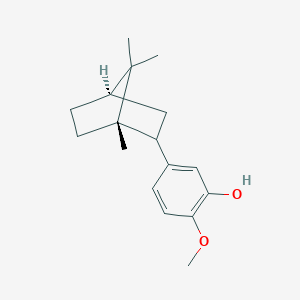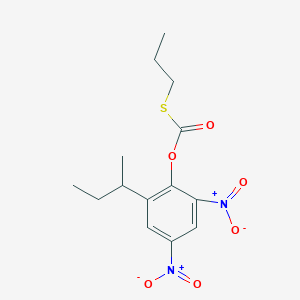
Spheroidenone
Vue d'ensemble
Description
Spheroidenone is a carotenoid pigment found in certain purple bacteria, such as Rhodobacter sphaeroides. It is a ketolated derivative of spheroidene and plays a crucial role in the light-harvesting complexes of these bacteria. This compound is known for its ability to absorb light in the blue-green part of the spectrum and transfer energy to bacteriochlorophyll, aiding in photosynthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Spheroidenone can be synthesized through the ketolation of spheroideneThe reaction typically requires specific catalysts and controlled conditions to ensure the correct placement of the keto group .
Industrial Production Methods: In an industrial setting, this compound production involves the cultivation of purple bacteria under semi-aerobic conditions. The bacteria naturally convert spheroidene to this compound when exposed to higher oxygen levels. This biotechnological approach leverages the bacteria’s metabolic pathways to produce this compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: Spheroidenone undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to produce different derivatives.
Reduction: The keto group in this compound can be reduced to form spheroidene.
Substitution: Specific functional groups in this compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products:
Oxidation: Produces oxidized derivatives of this compound.
Reduction: Yields spheroidene.
Substitution: Results in substituted this compound derivatives.
Applications De Recherche Scientifique
Spheroidenone has several scientific research applications:
Chemistry: Used as a model compound to study carotenoid chemistry and photochemistry.
Biology: Investigated for its role in photosynthesis and energy transfer in purple bacteria.
Industry: Utilized in the production of natural pigments and as a component in light-harvesting systems.
Mécanisme D'action
Spheroidenone exerts its effects through its role in the light-harvesting complexes of purple bacteria. It absorbs light and transfers the energy to bacteriochlorophyll, facilitating photosynthesis. The energy transfer efficiency is enhanced by the strong interactions between this compound and the protein residues in the light-harvesting complex .
Comparaison Avec Des Composés Similaires
Spheroidene: The precursor to spheroidenone, lacking the keto group.
Spirilloxanthin: Another carotenoid found in purple bacteria, with a different structure and absorption properties.
Neurosporene: A carotenoid with a similar structure but different functional groups.
Uniqueness of this compound: this compound is unique due to its ketolated structure, which enhances its ability to transfer energy efficiently in the light-harvesting complexes. This property makes it particularly effective in photosynthetic processes compared to its non-ketolated counterparts .
Propriétés
IUPAC Name |
(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,26E)-2-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-4,6,8,10,12,14,16,18,20,22,26,30-dodecaen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H58O2/c1-33(2)19-14-22-36(5)25-17-28-37(6)26-15-23-34(3)20-12-13-21-35(4)24-16-27-38(7)29-18-30-39(8)31-32-40(42)41(9,10)43-11/h12-13,15-16,18-21,23-27,29-32H,14,17,22,28H2,1-11H3/b13-12+,23-15+,24-16+,29-18+,32-31+,34-20+,35-21+,36-25+,37-26+,38-27+,39-30+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFURSYWJPLAJR-FZFXUSNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(=O)C(C)(C)OC)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(=O)C(C)(C)OC)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H58O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13836-70-9 | |
| Record name | Spheroidenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013836709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B76967.png)






![[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B76982.png)





